Cetirizine Polyethylene Glycol (PEG) Ester

Pharmaceutical formulation Drug-excipient compatibility Stability studies

Cetirizine Polyethylene Glycol (PEG) Ester (CAS 1509941-93-8) is a pharmaceutical adduct derived from the second-generation antihistamine cetirizine dihydrochloride through esterification with polyethylene glycol. The compound has a molecular formula of C21H25ClN2O3[C2H4O]n and a molecular weight of approximately 432.9 g/mol (base).

Molecular Formula C₂₁H₂₅ClN₂O₃[C₂H₄O]n
Molecular Weight 432.94
CAS No. 1509941-93-8
Cat. No. B1142189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetirizine Polyethylene Glycol (PEG) Ester
CAS1509941-93-8
Molecular FormulaC₂₁H₂₅ClN₂O₃[C₂H₄O]n
Molecular Weight432.94
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cetirizine Polyethylene Glycol (PEG) Ester (CAS 1509941-93-8): A Pharmaceutical Adduct and Critical Formulation Degradation Marker


Cetirizine Polyethylene Glycol (PEG) Ester (CAS 1509941-93-8) is a pharmaceutical adduct derived from the second-generation antihistamine cetirizine dihydrochloride through esterification with polyethylene glycol [1]. The compound has a molecular formula of C21H25ClN2O3[C2H4O]n and a molecular weight of approximately 432.9 g/mol (base) [1]. It is primarily recognized as a degradation product formed in PEG-containing formulations [2] and is widely used as a reference standard for analytical method development, impurity profiling, and quality control in pharmaceutical analysis [3].

Why Generic Substitution Fails: Cetirizine PEG Ester (CAS 1509941-93-8) Differs Fundamentally from Other Cetirizine Impurities and PEG Esters


Generic substitution fails when procuring Cetirizine PEG Ester (CAS 1509941-93-8) because this compound is not merely a structural analog but a specific degradation product with distinct kinetic formation properties. The esterification of cetirizine in PEG 400 proceeds approximately 240 times faster than that of indomethacin at 80°C, demonstrating that cetirizine possesses an exceptionally high reactivity with PEG excipients compared to other carboxylic acid-containing APIs . Furthermore, the predicted shelf-life for cetirizine in PEG 400 formulation at 25°C is only 30 hours, underscoring the critical importance of this specific ester as a stability-indicating impurity . Substituting with a different cetirizine-related compound—such as cetirizine N-oxide, cetirizine ethyl ester, or other process impurities—would fail to address the PEG-specific degradation pathway and could lead to inaccurate stability assessments during formulation development [1].

Cetirizine PEG Ester (CAS 1509941-93-8) Quantitative Differentiation Evidence for Scientific and Industrial Selection


Comparative Esterification Kinetics: Cetirizine Exhibits 240-Fold Faster PEG Ester Formation Than Indomethacin

In a direct head-to-head kinetic study of carboxylic acid-containing APIs in PEG matrices, cetirizine demonstrated an esterification rate constant approximately 240 times higher than that of indomethacin at 80°C . This quantitative difference establishes that cetirizine is exceptionally prone to forming the PEG ester degradation product relative to other commonly formulated acidic drugs, making the availability of authentic Cetirizine PEG Ester reference material essential for accurate stability monitoring .

Pharmaceutical formulation Drug-excipient compatibility Stability studies PEG excipient interaction

Shelf-Life Prediction in PEG 400 Formulation: Cetirizine Stability Limited to Only 30 Hours at 25°C

Kinetic modeling based on experimentally determined rate constants predicted that the shelf-life (t95%) for cetirizine in a PEG 400 formulation at 25°C is only 30 hours . This exceptionally short predicted shelf-life—driven by rapid formation of the Cetirizine PEG Ester—contrasts sharply with the much longer stability profiles typically observed for non-PEG formulations or for less reactive APIs .

Shelf-life prediction Drug stability Formulation development t95

PEG Molecular Weight Dependence: Esterification Rate Decreases by Factor of 10 in PEG 1000 Versus PEG 400

The same kinetic study demonstrated that the rate constant for esterification of cetirizine in PEG 1000 decreased by a factor of 10 compared to PEG 400 . This quantitative finding indicates that the formation of Cetirizine PEG Ester is highly dependent on the molecular weight (and consequently viscosity) of the PEG excipient employed, providing formulation scientists with a quantifiable basis for excipient selection to mitigate degradation .

PEG molecular weight Excipient selection Formulation viscosity Degradation kinetics

Distinct Degradation Pathway: PEG Ester Formation Differs Mechanistically from N-Oxide Oxidation

Degradation studies have established that cetirizine undergoes at least two distinct degradation pathways in PEG-containing matrices: (1) esterification with PEG terminal hydroxyl groups to form Cetirizine PEG Ester, and (2) oxidation via reactive peroxide intermediates derived from PEG auto-oxidation to form cetirizine N-oxide [1]. The latter study, which identified cetirizine N-oxide as the oxidation product, noted that the degradation of cetirizine in polyethylene glycol arose from the reaction between the drug and reactive peroxide intermediates such as peroxyl radicals formed through oxidation of PEG [1]. These represent mechanistically distinct degradation routes, each requiring specific reference standards for accurate identification and quantification.

Degradation mechanism Forced degradation Oxidation PEG excipient

Analytical Reference Standard Quality: ISO 17034 Certification and ≥95% Purity Specification

Commercially available Cetirizine PEG Ester reference standards are supplied with specified purity levels and comprehensive characterization data. CATO Research Chemicals provides this compound with purity >95% under ISO 17034 certification, accompanied by full characterization documentation including NMR, MS, HPLC, GC, IR, and UV data [1]. AquigenBio supplies the compound as a reference standard with possible traceability to pharmacopeial standards such as USP or EP .

Reference standard ISO 17034 Analytical method validation Quality control

Cetirizine PEG Ester (CAS 1509941-93-8) Priority Procurement Scenarios Based on Quantitative Evidence


Stability-Indicating HPLC Method Validation for PEG-Containing Cetirizine Formulations

Analytical laboratories developing cetirizine formulations containing PEG 400, PEG 1000, or other polyethylene glycol excipients must procure Cetirizine PEG Ester as a critical impurity reference standard. The kinetic evidence demonstrates that cetirizine esterifies approximately 240 times faster than indomethacin in PEG 400 , with a predicted shelf-life (t95%) of only 30 hours at 25°C in PEG 400 . These quantitative parameters necessitate robust, stability-indicating methods that can resolve and quantify the PEG ester degradation product. Without the authentic standard, accurate peak identification and method validation are not feasible, potentially compromising regulatory submissions for ANDA or NDA applications .

Drug-Excipient Compatibility Screening for Carboxylic Acid-Containing APIs in PEG-Based Drug Products

Formulation scientists conducting drug-excipient compatibility studies should prioritize Cetirizine PEG Ester as a model compound or reference standard when evaluating carboxylic acid-containing APIs in PEG matrices. The head-to-head kinetic comparison showing cetirizine's 240-fold faster esterification rate relative to indomethacin establishes cetirizine as an exceptionally reactive API in PEG environments . Additionally, the finding that esterification rate decreases by a factor of 10 when moving from PEG 400 to PEG 1000 provides a quantitative benchmark for excipient selection and viscosity-based mitigation strategies . This evidence supports using Cetirizine PEG Ester in method development for high-throughput compatibility screening platforms.

Regulatory Impurity Profiling and Forced Degradation Studies for ANDA Submissions

Regulatory affairs and quality control units supporting abbreviated new drug applications (ANDA) for cetirizine products containing PEG excipients require Cetirizine PEG Ester reference material to fulfill impurity profiling requirements. The degradation mechanism studies confirm that PEG ester formation represents a distinct degradation pathway from oxidative N-oxide formation [1], and regulatory guidance typically requires identification and control of degradation products exceeding identification thresholds. Procuring ISO 17034-certified Cetirizine PEG Ester [2] with full characterization data ensures that impurity identification is based on authentic, well-characterized reference material rather than relying on relative retention time assignments or in silico predictions, thereby reducing the risk of regulatory deficiencies during application review.

Quality Control Batch Release Testing for Commercial Cetirizine PEG-Containing Drug Products

QC laboratories performing routine batch release testing of cetirizine drug products formulated with PEG excipients must maintain a validated supply of Cetirizine PEG Ester reference standard. The predicted 30-hour shelf-life (t95%) in PEG 400 at 25°C underscores the potential for this degradation product to accumulate during manufacturing, storage, and distribution if formulation controls are inadequate. Procurement of reference material with documented purity >95% and comprehensive characterization data [2] enables accurate quantification of this impurity against established acceptance criteria, supporting consistent product quality and compliance with ICH Q3B guidelines for impurities in drug products .

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